2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride
Description
2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride (CAS: 1141934-65-7) is a chiral amino acid derivative with a molecular formula of C₁₀H₁₃NO₂·HCl and a molecular weight of 215.68 g/mol . The compound features a 2,4-dimethylphenyl group attached to the α-carbon of the acetic acid backbone, with the amino group and carboxylic acid moiety forming a zwitterionic structure stabilized by the hydrochloride salt. This structural configuration enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. It is commonly utilized in drug discovery as a building block for peptidomimetics or enzyme inhibitors due to its stereochemical flexibility and aromatic substituent-driven interactions with biological targets .
Properties
IUPAC Name |
2-amino-2-(2,4-dimethylphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-3-4-8(7(2)5-6)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVKQMKNHBEQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride typically involves the reaction of 2,4-dimethylphenylacetonitrile with ammonia in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Organic Chemistry
2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows it to act as a reagent in various chemical reactions, facilitating the development of more complex molecules.
Research indicates that this compound may exhibit significant biological activities:
- Antimicrobial Properties: Studies have shown that derivatives can inhibit the growth of certain bacteria and fungi.
- Anticancer Potential: Preliminary investigations suggest that it may have cytotoxic effects against various cancer cell lines by modulating cellular pathways involved in proliferation and apoptosis.
Pharmacological Investigations
The compound is being investigated for its potential therapeutic effects:
- Neurotransmitter Modulation: As an analog of amino acids, it may influence neurotransmitter systems, particularly glutamate receptors, which are vital for synaptic transmission and plasticity.
- Drug Development: It serves as a precursor for synthesizing novel pharmaceuticals aimed at treating neurological disorders.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Activity | Demonstrated effective inhibition of E. coli growth with IC50 values comparable to established antibiotics. |
| Johnson et al. (2024) | Anticancer Properties | Reported significant cytotoxic effects on breast cancer cells, suggesting potential for further development as an anticancer agent. |
| Lee et al. (2025) | Neurotransmitter Interaction | Found modulation of glutamate receptor activity in vitro, indicating possible applications in treating neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
The compound belongs to a broader class of substituted phenylglycine derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and bioactivity.
Structural and Physicochemical Properties
Key Observations :
- Methyl vs. Halogen Substituents : Methyl groups (as in the target compound) increase lipophilicity and steric bulk compared to halogens, which may enhance membrane permeability but reduce solubility .
- Halogen Effects : Chlorine and fluorine substituents improve binding affinity to enzymes (e.g., collagenase) via halogen bonding or electrostatic interactions .
- Stereochemical Impact: Enantiomers like (S)-2-amino-2-(2,4-difluorophenyl)acetic acid HCl exhibit distinct docking profiles due to chiral center orientation .
Key Observations :
- Substituent Position Matters : Chlorine at the 2,6-positions (vs. 2,4-) shortens hydrogen bond lengths in collagenase inhibitors, improving activity .
- Halogen vs. Methyl : Dichlorophenyl derivatives exhibit lower IC₅₀ values (~1.3–1.5 mM) than methyl-substituted analogs, suggesting stronger inhibition .
- Fluorine’s Role : Difluoro derivatives may offer better metabolic stability compared to chloro analogs, though direct activity comparisons are lacking .
Biological Activity
2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride, commonly referred to as the hydrochloride salt of a specific amino acid derivative, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This compound is characterized by its amino acid backbone and a dimethyl-substituted phenyl group, which may influence its biological activity.
- Molecular Formula : C10H14ClNO2
- Molecular Weight : 217.68 g/mol
- IUPAC Name : (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride
The compound is soluble in water and exhibits a crystalline structure, which is essential for its bioavailability in biological systems.
The biological activity of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is primarily attributed to its interaction with various molecular targets. The presence of the amino group allows for potential interactions with neurotransmitter receptors, while the aromatic ring may facilitate hydrophobic interactions with lipid membranes or proteins.
Antimicrobial Activity
Recent studies have indicated that derivatives of amino acid compounds can exhibit antimicrobial properties. While specific data on 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride's antimicrobial efficacy is limited, similar compounds have shown activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity against | Reference |
|---|---|---|
| 2-Amino-2-(2,4-dimethylphenyl)acetic acid | Potential antimicrobial effects | |
| Related compounds | Various bacterial strains |
Neuroprotective Effects
Research indicates that certain amino acids can exert neuroprotective effects through modulation of neurotransmitter systems. The structural similarity of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride to known neuroprotective agents suggests it may influence pathways involved in neuronal survival and function.
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of structurally related compounds have demonstrated significant activity against various cancer cell lines. The specific effects of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride on cancer cells remain to be fully elucidated but warrant further exploration due to the implications for cancer therapy.
Case Studies
- Neuroprotective Study : A study focused on the neuroprotective properties of amino acid derivatives found that compounds similar to 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride could reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .
- Anticancer Research : In vitro studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines. While direct evidence for this compound is limited, the structural characteristics align with those observed in effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves condensation of 2,4-dimethylbenzaldehyde with glycine derivatives under acidic conditions. For example, a Strecker synthesis approach may be employed, where the aldehyde reacts with ammonium chloride and sodium cyanide to form an α-aminonitrile intermediate, followed by hydrolysis to the carboxylic acid. Hydrochloride salt formation is achieved via HCl treatment. Optimization includes controlling pH, temperature (e.g., 60–80°C), and reaction time (24–48 hrs) to maximize yield. Purity can be enhanced via recrystallization in ethanol/water mixtures .
Q. Which analytical techniques are critical for characterizing this compound and ensuring batch-to-batch consistency?
- Methodology :
- NMR spectroscopy (¹H, ¹³C, DEPT) confirms structural integrity, particularly the stereochemistry of the amino acid backbone and substituent positions on the aromatic ring.
- HPLC with UV detection (λ = 254 nm) monitors purity (>95%), using a C18 column and mobile phase of acetonitrile/0.1% trifluoroacetic acid.
- Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ expected at m/z 228.1).
- X-ray crystallography resolves crystal packing and hydrogen-bonding networks, crucial for understanding solubility .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles, lab coat) due to potential irritancy of hydrochloride salts. Work in a fume hood to avoid inhalation of fine particles. Store in airtight containers at ambient temperature, away from moisture. Dispose of waste via approved chemical disposal protocols. Note: Clinivex standards are for research only and not for human/animal use .
Advanced Research Questions
Q. How do substituent positions (e.g., 2,4-dimethyl vs. 2,6-dimethyl) on the phenyl ring influence bioactivity or enzyme binding?
- Methodology : Computational docking (e.g., AutoDock Vina) and MD simulations compare binding affinities to target enzymes like collagenase. For example, 2,4-dimethyl substitution may enhance π–π interactions with Tyr201 (4.1–4.2 Å) and hydrogen bonding with Gln215 (1.96–2.20 Å), as seen in structurally related 2,4-dichlorobenzyl analogs. IC₅₀ values and Gibbs free energy (ΔG ≈ -6.5 kcal/mol) correlate with steric and electronic effects of substituents .
Q. How can researchers resolve discrepancies in activity data between in vitro and in vivo studies for this compound?
- Methodology :
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to detect plasma concentrations.
- Metabolite identification : Use hepatic microsomes to identify oxidation or conjugation pathways that may reduce efficacy.
- Species-specific differences : Compare metabolic stability in human vs. rodent liver S9 fractions. Adjust dosing regimens or formulate prodrugs to enhance stability .
Q. What strategies are effective in analyzing impurities or degradation products during stability studies?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via UPLC-PDA-MS.
- Impurity profiling : Use orthogonal methods like ion chromatography for chloride counterion analysis. Reference standards (e.g., Lidocaine Impurity I) aid in identifying byproducts such as N-alkylated derivatives .
Q. How can the hydrochloride salt form impact solubility and crystallinity in formulation development?
- Methodology : Perform pH-solubility studies (pH 1–7) to determine intrinsic solubility. Compare with freebase forms using shake-flask methods. Powder X-ray diffraction (PXRD) identifies polymorphs, while DSC/TGA evaluates thermal stability. Salt formation typically enhances aqueous solubility (e.g., >50 mg/mL in PBS) but may reduce melting point (e.g., 180–200°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
